3-(4-Methoxyphenoxy)aniline
Description
Contextualization within Aryl Ether and Aniline (B41778) Chemistry
3-(4-Methoxyphenoxy)aniline is structurally defined by two key chemical functionalities: the aniline core and the diaryl ether framework. Aniline, or benzenamine, is a primary aromatic amine that serves as a foundational precursor for countless dyes, pharmaceuticals, and polymers. ontosight.ai The presence of the amino group (-NH2) on the benzene (B151609) ring makes it highly reactive and versatile in chemical transformations. sci-hub.se
The diaryl ether component, specifically a methoxy-substituted phenoxy group, introduces another layer of chemical complexity and utility. Aryl ethers are characterized by an oxygen atom connecting two aromatic rings. This linkage is generally stable, yet its cleavage and formation are pivotal reactions in organic synthesis. The methoxy (B1213986) group (-OCH3) on the distant phenyl ring can influence the electronic properties of the entire molecule, affecting its reactivity and potential interactions. ontosight.ai The selective cleavage of the C-O bond in diaryl ethers is a significant and challenging area of research, particularly in the context of biomass conversion and the synthesis of complex organic molecules. rsc.org
Significance of Substituted Aniline Derivatives in Contemporary Organic Synthesis and Materials Science
Substituted anilines, which are aniline derivatives with additional functional groups on the aromatic ring, are of paramount importance in modern science. wisdomlib.org They are crucial intermediates in the production of a wide array of organic compounds, including pharmaceuticals, agrochemicals, dyes, and pigments. ontosight.aisci-hub.se The specific nature and position of the substituents on the aniline ring can dramatically alter the compound's physical and chemical properties, such as its solubility, stability, and reactivity. ontosight.ai
In organic synthesis, substituted anilines are versatile building blocks. The amino group can readily react with various electrophiles, such as aldehydes and ketones, to form Schiff bases, which are precursors to many heterocyclic compounds. sci-hub.se They are also used in the synthesis of N-phenyl nicotinamide, cinnoline, and benzothiazole (B30560) derivatives. wisdomlib.org The development of efficient and selective methods for synthesizing substituted anilines, especially those with less common substitution patterns like meta-substitution, is an active area of research. tohoku.ac.jp
In materials science, aniline derivatives are integral to the creation of advanced materials. They are used in the synthesis of polymers like polyurethane and spandex fibers. sci-hub.se Furthermore, their unique electronic properties make them suitable for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and ferromagnetic materials. sci-hub.sesciencedaily.com The ability to precisely tailor the structure of aniline derivatives allows for the fine-tuning of the properties of these materials. ontosight.ai
Overview of Current Research Landscape for this compound
Current research on this compound and its close analogs primarily focuses on their utility as intermediates in the synthesis of more complex and functionally rich molecules. The compound itself is a solid at room temperature and requires storage in a dark, inert atmosphere to maintain its purity of approximately 97%. sigmaaldrich.com
One significant area of investigation involves the use of diaryl ether anilines in electrochemical reactions. For instance, research has explored the electrochemical nucleophilic aromatic substitution (S-N-Ar) of diaryl ethers. In these studies, N-Boc-protected 4-(4-methoxyphenoxy)aniline (B1295013) was identified as an excellent substrate, demonstrating the reactivity of this class of compounds under mild, electro-oxidative conditions for C-O bond cleavage and functionalization. rsc.org
Furthermore, derivatives of methoxyphenoxy aniline are being explored for their potential biological activities. For example, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and screened for their antioxidant and anticancer properties. nih.gov While not directly this compound, this research highlights the interest in the broader class of methoxy-substituted aniline derivatives as scaffolds for developing new therapeutic agents. Similarly, other methoxyphenoxy aniline analogs are investigated as intermediates in the synthesis of potential kinase inhibitors and antimalarial agents.
Scope and Objectives of Academic Inquiry for the Chemical Compound
The academic inquiry surrounding this compound and related compounds is driven by several key objectives:
Development of Novel Synthetic Methodologies: A primary goal is to devise new and efficient synthetic routes to access multi-substituted anilines. sciencedaily.com This includes developing catalytic systems, such as those based on copper, for domino rearrangement reactions that can selectively produce complex aniline derivatives from simpler precursors. sciencedaily.com The challenge of selectively functionalizing the meta-position of anilines is a particular focus. tohoku.ac.jp
Exploration as a Synthetic Building Block: Researchers are actively investigating the use of this compound as a versatile intermediate for constructing more complex molecular architectures. This includes its application in the synthesis of heterocyclic compounds, polymers, and other specialty chemicals.
Investigation of Biological Activity: A significant objective is to explore the potential of this compound derivatives as bioactive molecules. This involves synthesizing new compounds based on this scaffold and evaluating their efficacy as potential anti-inflammatory, anticancer, or antimicrobial agents. nih.govacs.orgresearchgate.net The structure-activity relationship (SAR) is often studied to understand how different substituents influence biological activity. acs.org
Advancement in Materials Science: The unique structure of this compound makes it a candidate for the development of novel organic materials. Research aims to incorporate this and similar molecules into polymers and organic electronic devices to achieve desired properties like thermal stability, photo-crosslinkability, or specific electronic characteristics. sci-hub.seresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
105903-05-7 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-(4-methoxyphenoxy)aniline |
InChI |
InChI=1S/C13H13NO2/c1-15-11-5-7-12(8-6-11)16-13-4-2-3-10(14)9-13/h2-9H,14H2,1H3 |
InChI Key |
YWHQDIKEXSFCGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC(=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Methoxyphenoxy Aniline and Its Advanced Derivatives
Established Synthetic Routes for 3-(4-Methoxyphenoxy)aniline
Traditional methods for synthesizing this compound primarily rely on nucleophilic aromatic substitution, catalytic coupling reactions, and the reduction of precursor compounds.
Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used method for the formation of diaryl ethers like this compound. rsc.orgacs.org This approach typically involves the reaction of an aryl halide or a derivative with a phenoxide. For the synthesis of this compound, this could involve reacting a 3-haloaniline derivative with 4-methoxyphenol (B1676288) in the presence of a base. The base deprotonates the phenol (B47542), forming a more nucleophilic phenoxide ion that then attacks the electron-deficient aryl halide, displacing the halide ion. Common solvents for this reaction include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation but not the nucleophile, thus increasing its reactivity. The reaction often requires elevated temperatures to proceed at a reasonable rate.
A specific example involves the reaction of 3-chloroaniline (B41212) with 4-methoxyphenol. The use of a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, is crucial for the deprotonation of 4-methoxyphenol. The choice of base and solvent can significantly influence the reaction yield and purity of the final product.
| Reactants | Base | Solvent | Temperature | Product |
| 3-Chloroaniline | Sodium Hydroxide | DMF | Elevated | This compound |
| 3-Bromoaniline (B18343) | Potassium Carbonate | DMSO | Elevated | This compound |
This table presents illustrative examples of nucleophilic aromatic substitution reactions for the synthesis of this compound.
Recent advancements in SNAr reactions include the use of ionic liquids as green solvents, which can facilitate the reaction and allow for easier product separation. researchgate.net Furthermore, electrochemical methods have been explored for promoting SNAr reactions, offering a milder and more sustainable alternative to traditional heating. rsc.org
Catalytic cross-coupling reactions provide powerful and versatile methods for the formation of carbon-oxygen (C-O) bonds in diaryl ethers. rsc.org The Ullmann condensation and the Buchwald-Hartwig amination are two prominent examples of such reactions that can be adapted for the synthesis of this compound. wikipedia.orgorganic-chemistry.org
The Ullmann condensation traditionally involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. wikipedia.org For the synthesis of this compound, this would typically involve reacting 3-haloaniline with 4-methoxyphenol in the presence of a copper catalyst and a base at high temperatures. wikipedia.org Modern variations of the Ullmann reaction often utilize soluble copper catalysts with specific ligands, which can promote the reaction under milder conditions and with a broader substrate scope. acs.orgorganic-chemistry.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N and C-O bonds. organic-chemistry.orgunibo.it While primarily known for C-N bond formation, modifications of this reaction allow for the efficient synthesis of diaryl ethers. organic-chemistry.org This would involve the palladium-catalyzed coupling of an aryl halide (e.g., 3-bromoaniline or a protected derivative) with 4-methoxyphenol. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical and can significantly impact the reaction's efficiency and selectivity. organic-chemistry.org
| Reaction Type | Catalyst | Ligand | Base | Reactants |
| Ullmann Condensation | Copper(I) Iodide | Phenanthroline | Potassium Carbonate | 3-Iodoaniline, 4-Methoxyphenol |
| Buchwald-Hartwig | Palladium(II) Acetate | Xantphos | Cesium Carbonate | 3-Bromoaniline, 4-Methoxyphenol |
This table provides a comparative overview of typical conditions for Ullmann and Buchwald-Hartwig type reactions for diaryl ether synthesis.
An alternative synthetic strategy involves the synthesis of a nitro-substituted diaryl ether precursor, followed by the reduction of the nitro group to an amine. This two-step approach can be advantageous as the electron-withdrawing nitro group can activate the aryl ring towards nucleophilic aromatic substitution, facilitating the initial diaryl ether formation.
The first step would involve the coupling of a 1-halo-3-nitrobenzene with 4-methoxyphenol to form 1-methoxy-4-(3-nitrophenoxy)benzene. This reaction can be achieved through nucleophilic aromatic substitution. The subsequent reduction of the nitro group to an amine yields the final product, this compound.
A variety of reducing agents can be employed for the nitro group reduction, including:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas. chemicalbook.com
Metal/Acid Reduction: Using metals like iron, tin, or zinc in the presence of an acid like hydrochloric acid.
Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst. uni-regensburg.de
| Precursor Compound | Reducing Agent | Catalyst | Solvent | Product |
| 1-methoxy-4-(3-nitrophenoxy)benzene | Hydrogen Gas | Pd/C | Ethyl Acetate | This compound |
| 1-methoxy-4-(3-nitrophenoxy)benzene | Iron powder/NH4Cl | - | THF/Methanol/Water | This compound |
| 1-methoxy-4-(3-nitrophenoxy)benzene | Tin(II) Chloride | - | Ethyl Acetate | This compound google.com |
This table illustrates various reductive pathways for the conversion of a nitro-substituted precursor to this compound.
Emerging Synthetic Strategies and Innovations
In the quest for more efficient, sustainable, and environmentally friendly chemical processes, several innovative synthetic strategies have emerged.
Microwave-assisted organic synthesis has gained significant attention as it can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. ingentaconnect.comundip.ac.idresearchgate.net The application of microwave irradiation to the synthesis of diaryl ethers, including this compound, has been shown to be highly effective. organic-chemistry.org
In the context of nucleophilic aromatic substitution, microwave heating can accelerate the reaction between a haloaniline derivative and 4-methoxyphenol, often leading to shorter reaction times compared to conventional heating methods. organic-chemistry.org For instance, a catalyst-free direct coupling of phenols with electron-deficient aryl halides has been achieved in refluxing DMSO with microwave irradiation, affording diaryl ethers in very good yields within minutes. organic-chemistry.org
| Reaction | Heating Method | Reaction Time | Yield | Reference |
| SNAr of 4,7-dichloroquinoline (B193633) and phenols | Conventional | Several hours | Moderate | researchgate.net |
| SNAr of 4,7-dichloroquinoline and phenols | Microwave | Minutes | High | researchgate.net |
This table compares conventional and microwave-assisted synthesis, highlighting the typical advantages of the latter.
Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling), offers a solvent-free and often more environmentally friendly alternative to traditional solution-phase synthesis. irb.hr Recently, mechanochemical methods have been successfully applied to the synthesis of diaryl ethers through copper-catalyzed C-O coupling reactions. rsc.org
This approach involves milling the reactants (an aryl halide and a phenol) with a copper catalyst and a base in a ball mill. rsc.org The mechanical forces generated during milling facilitate the reaction in the solid state, eliminating the need for bulk solvents. rsc.org This method has been shown to be efficient for a wide range of substrates and offers advantages such as shorter reaction times, simplified workup procedures, and reduced waste generation. irb.hr While specific examples for the synthesis of this compound are not yet widely reported, the general success of mechanochemical C-O coupling suggests its potential applicability. irb.hrrsc.org
Green Chemistry Principles in the Synthesis of Related Aniline (B41778) and Aryl Ether Scaffolds
The synthesis of complex molecules like this compound and its derivatives is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by preventing waste, maximizing atom economy, and avoiding the use of hazardous substances. nih.gov For scaffolds related to anilines and aryl ethers, which form the core structure of the target compound, significant research has been dedicated to developing more sustainable synthetic methodologies. This involves innovations in reaction conditions and a fundamental rethinking of reaction efficiency to minimize byproducts and energy consumption. imist.maresearchgate.net
Solvent-Free Reaction Conditions
A primary focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. nih.gov Solvent-free, or solid-state, reactions offer a compelling alternative, frequently leading to shorter reaction times, higher yields, and simpler workup procedures.
Several techniques have been successfully applied to the synthesis of aniline and aryl ether derivatives without the use of traditional solvents:
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool for promoting chemical reactions under solvent-free conditions. bibliotekanauki.pl It can facilitate the synthesis of diaryl ethers and amines with high efficiency. For instance, the reaction of phenols with aryl halides can be achieved in the presence of a solid base like potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3) under microwave irradiation, yielding products in short reaction times (as low as 10-30 minutes) and high yields (83-96%). nih.govacs.org This method is applicable to a broad range of substrates. nih.gov Similarly, formylation of various anilines with formic acid has been effectively carried out using microwave heating, which significantly reduces reaction times compared to conventional heating methods. bibliotekanauki.pl
Use of Solid-Supported Catalysts: Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and potentially reused, aligning with green chemistry principles. TiO2 nanoparticles have been employed as a highly efficient and reusable catalyst for the N-formylation of anilines using formic acid at room temperature under solvent-free conditions, achieving excellent yields. researchgate.net In the synthesis of diaryl ethers via nucleophilic aromatic substitution (SNAr), KF/Alumina has proven to be an effective solid base, enabling the reaction to proceed at ambient temperature or with brief microwave heating. researchgate.net
Ultrasound Irradiation: Sonochemistry provides another energy source for promoting reactions without solvents. The synthesis of N,N-bis(phenacyl)anilines has been accomplished by the condensation of anilines with α-bromoacetophenones under solvent-free conditions using ultrasound irradiation. nih.gov This method, catalyzed by polyethylene (B3416737) glycol 400 (PEG 400), features mild conditions, short reaction times (30–45 minutes), and high yields (73–83%). nih.gov
Metal- and Solvent-Free Reactions: The development of reactions that proceed without any metal catalyst or solvent represents a significant advance. For example, the synthesis of aniline-based triarylmethanes has been achieved through a Brønsted acidic ionic liquid-catalyzed Friedel-Crafts reaction under solvent-free conditions, providing good to excellent yields. nih.govrsc.org Although ionic liquids are used, they can often be recycled, and the absence of traditional volatile organic solvents is a key advantage.
The following table summarizes various solvent-free methods for synthesizing scaffolds related to anilines and aryl ethers.
| Reaction Type | Catalyst/Promoter | Energy Source | Substrates | Reaction Time | Yield (%) | Reference |
| N-Formylation of Aniline | TiO2 Nanoparticles | Stirring (Room Temp) | Aniline, Formic Acid | 1 hr | 95% | researchgate.net |
| Diaryl Ether Synthesis | KF/Al2O3 | Microwave | Phenols, Aryl Halides | Not Specified | 83-96% | nih.gov |
| N,N-bis(phenacyl)aniline Synthesis | PEG 400 / Na2CO3 | Ultrasound (350 W) | Anilines, α-bromoacetophenones | 30-45 min | 73-83% | nih.gov |
| Triarylmethane Synthesis | Brønsted Acidic Ionic Liquid | Heating (80 °C) | Anilines, Aldehydes | 1.5 hr | up to 99% | nih.govrsc.org |
| Diaryl Ether Synthesis (SNAr) | None | Microwave | Phenols, Electron-deficient Aryl Halides | 5-10 min | High to Excellent | acs.org |
| Selective Hydrogenation | Pt Nanoparticles on Carbon Nanotubes | Not Specified | Nitrobenzene | Not Specified | >99% (selectivity to aniline) | researchgate.net |
Atom-Economy Considerations
Atom economy, a concept developed by Barry Trost, is a central pillar of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Synthetic methods should be designed to maximize this incorporation, thereby minimizing the generation of waste. nih.gov
The synthesis of the this compound scaffold involves the formation of a C-O (aryl ether) bond and the presence of a C-N (aniline) bond. Traditional methods for forming these bonds often have poor atom economy.
The Ullmann Condensation: Classically, the synthesis of diaryl ethers is achieved via the Ullmann condensation, which involves the coupling of an aryl halide with a phenol using stoichiometric amounts of copper. wikipedia.orgresearchgate.net This reaction suffers from several drawbacks, including harsh reaction conditions (high temperatures), often erratic yields, and poor atom economy due to the formation of stoichiometric amounts of copper salts as byproducts. wikipedia.orgnih.gov Modern palladium-catalyzed versions have improved the scope and conditions, but the fundamental challenge of atom economy in coupling reactions, where leaving groups and parts of organometallic reagents are lost, remains. wikipedia.orgnih.gov
Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction is an alternative pathway for forming aryl ethers and can be highly atom-economical. researchgate.netrsc.org In this reaction, a nucleophile (like a phenoxide) displaces a leaving group on an activated aromatic ring. The only byproduct is the salt of the leaving group. The efficiency and atom economy of SNAr can be very high, especially when using highly activated substrates like fluorinated aromatics. nih.govacs.org Recent developments in hypervalent iodine chemistry have introduced diaryliodonium salts as arylating agents. su.se Innovative strategies allow for the transfer of both aryl groups from the diaryliodonium salt to the nucleophile, leading to excellent atom efficiency. su.se
Catalytic Approaches: The shift from stoichiometric reagents to catalytic systems is a cornerstone of improving atom economy. For instance, in the acetylation of anilines, a common derivatization, using acetic anhydride (B1165640) is not atom-economical as it generates an equivalent of acetic acid as waste. imist.maresearchgate.net Greener alternatives that use catalysts to enable the use of more atom-economical acetylating agents are preferred. Similarly, palladium-catalyzed coupling reactions, while not perfectly atom-economical, represent a significant improvement over classical stoichiometric methods by requiring only small amounts of the metal catalyst. nih.gov
The following table provides a conceptual comparison of the atom economy for different synthetic strategies relevant to the formation of aryl ether and aniline linkages.
| Synthetic Strategy | General Reaction | Byproducts | Atom Economy | Key Considerations | Reference |
| Traditional Ullmann Condensation | Ar-X + Ar'-OH + Cu (stoichiometric) → Ar-O-Ar' | CuX, other copper salts, base-related salts | Poor | Harsh conditions, stoichiometric metal waste. wikipedia.orgnih.gov | wikipedia.orgnih.gov |
| Catalytic Cross-Coupling (e.g., Buchwald-Hartwig) | Ar-X + Ar'-OH + Base (cat. Pd/Ligand) → Ar-O-Ar' | Salt of leaving group (e.g., NaX), protonated base | Moderate | Requires expensive and sometimes toxic catalysts and ligands; generates salt waste. | rsc.org |
| Nucleophilic Aromatic Substitution (SNAr) | Ar-X (activated) + Ar'-O⁻ → Ar-O-Ar' | X⁻ (leaving group ion) | High | Limited to electron-deficient aryl halides. researchgate.netnih.govacs.org | researchgate.netnih.govacs.org |
| Diaryliodonium Salt Arylation (Dual Transfer) | Ar₂IX + Nu-H → Ar-Nu-Ar | HX, I⁻ | Very High | A modern method that maximizes the use of the arylating agent. | su.se |
| Catalytic Hydrogenation | Ar-NO₂ + 3H₂ (cat.) → Ar-NH₂ + 2H₂O | Water | Excellent | A clean and highly atom-economical method for synthesizing anilines from nitroarenes. | researchgate.net |
By focusing on solvent-free conditions and prioritizing high atom-economy reactions like catalytic hydrogenations and SNAr, the synthesis of this compound and related structures can be aligned more closely with the principles of sustainable chemistry.
Reactivity and Transformation Pathways of 3 4 Methoxyphenoxy Aniline
Nucleophilic Reactions Involving the Primary Amine Moiety
The primary amine of 3-(4-Methoxyphenoxy)aniline is a potent nucleophile, readily participating in reactions with a wide range of electrophiles. This reactivity allows for the straightforward introduction of various functional groups, modifying the molecule's properties for different applications. smolecule.com
Common nucleophilic reactions include:
Acylation: Reaction with acyl chlorides or anhydrides to form stable amide derivatives. smolecule.com
Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.
Guanidinylation: A specific and efficient transformation where the amine is converted into a guanidine (B92328) moiety. This is particularly relevant in medicinal chemistry for the synthesis of bioactive compounds. For instance, the direct reaction of this compound with guanidine nitrate (B79036) under basic conditions can produce the corresponding guanidinium (B1211019) salt in high yield. smolecule.com
| Reaction | Reagents | Conditions | Product | Yield | Reference |
| Guanidinylation | Guanidine nitrate, KOH | DMSO, 110–115°C, 4 hours | 1-(3-(4-Methoxyphenoxy)phenyl)guanidine | 89% | smolecule.com |
Oxidative and Reductive Chemical Transformations
The this compound scaffold can undergo both oxidative and reductive transformations, targeting different parts of the molecule.
Oxidative Reactions: The aniline (B41778) moiety is susceptible to oxidation. Depending on the oxidant and reaction conditions, various products can be formed. smolecule.comderpharmachemica.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can potentially oxidize the molecule to form corresponding quinone derivatives. evitachem.com Milder oxidation might lead to the formation of nitroso or azo compounds. smolecule.com
Reductive Reactions: While the parent molecule itself is not typically reduced, its derivatives, particularly those synthesized via electrophilic aromatic substitution, often undergo reduction. A common synthetic strategy involves the nitration of the aromatic ring followed by the reduction of the newly introduced nitro group (-NO₂) to a primary amine (-NH₂). This two-step process is a powerful method for introducing an additional amino group onto the molecular framework. Common reducing agents for this transformation include iron powder in the presence of an acid or catalytic hydrogenation with agents like palladium on carbon (Pd/C). evitachem.com
| Transformation | Common Reagents | Potential Product Class | Reference |
| Oxidation | Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂) | Quinone derivatives, Azo compounds | evitachem.com |
| Reduction (of Nitro-derivative) | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄), Iron powder | Di-amine derivatives | evitachem.com |
Participation in Condensation and Addition Reactions (e.g., Schiff Base Formation)
The primary amine of this compound is an ideal functional group for condensation reactions, most notably the formation of imines, commonly known as Schiff bases. dntb.gov.ua This reaction involves the condensation of the aniline with an aldehyde or a ketone, typically under acid catalysis, to form a carbon-nitrogen double bond (>C=N–). dntb.gov.uamdpi.com Schiff bases are a crucial class of compounds in coordination chemistry and are widely used as intermediates in the synthesis of various bioactive molecules. dntb.gov.uabohrium.comresearchgate.net
Beyond simple condensation, the aniline can also participate as a nucleophile in conjugate addition reactions. For instance, anilines can react with α,β-unsaturated carbonyl compounds like p-benzoquinone derivatives in a Michael-type addition. acs.org
| Reaction Type | Reactant | Functional Group Formed | General Scheme | Reference |
| Schiff Base Formation | Aldehyde or Ketone | Imine (Azomethine) | R-NH₂ + R'C(=O)R'' → R-N=C(R')R'' + H₂O | dntb.gov.uamdpi.com |
| Conjugate Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl | R-NH₂ + C=C-C=O → R-NH-C-CH-C=O | acs.org |
Role as a Synthetic Building Block for Complex Architectures
Due to its versatile reactivity, this compound serves as a valuable building block for constructing more complex molecular architectures. Its structure is a common scaffold found in molecules designed for pharmaceutical and materials science applications. cymitquimica.comontosight.ai By leveraging the reactions of the amine group and the aromatic ring, chemists can use this compound as a precursor to synthesize a diverse range of target molecules.
Examples of complex structures synthesized using this building block include:
Heterocyclic Compounds: It is used as an intermediate in the preparation of heterocyclic systems such as quinazolinones and thiadiazoles. smolecule.com
Bioactive Molecules: The nucleophilic amine can be reacted to form ureas, which are a common feature in soluble epoxide hydrolase inhibitors. nih.gov
Triazine Derivatives: It can act as a nucleophile in substitution reactions with cyanuric chloride to produce substituted triazines, a class of compounds investigated for various biological activities. nih.gov
Polymers and Dyes: The aromatic amine functionality makes it a suitable monomer for the production of specialty polymers and a precursor for various dyes. smolecule.com
| Application Area | Resulting Molecular Class | Synthetic Strategy | Reference |
| Medicinal Chemistry | Substituted Ureas | Reaction with isocyanates | nih.gov |
| Medicinal Chemistry | Triazine Derivatives | Nucleophilic substitution on cyanuric chloride | nih.gov |
| Materials Science | Polymers | Polymerization via amine group | |
| Agrochemicals/Dyes | Various | Used as a core scaffold for further functionalization | smolecule.com |
| Medicinal Chemistry | Heterocycles (e.g., Quinazolinones) | Cyclocondensation reactions | smolecule.com |
Design and Synthesis of Advanced Derivatives and Analogues of 3 4 Methoxyphenoxy Aniline
Structural Modifications at the Aniline (B41778) Moiety
The aniline portion of 3-(4-methoxyphenoxy)aniline is a primary site for structural diversification, offering opportunities for N-substitution and ring-substitution reactions to generate novel derivatives.
N-Substitution Reactions
The nitrogen atom of the aniline group is a nucleophilic center that readily participates in various substitution reactions.
N-Alkylation and N-Arylation: N-alkylation introduces alkyl groups to the aniline nitrogen. For instance, reaction with alkyl halides can yield N-alkylated derivatives. The introduction of an N-methyl group has been a strategy in the design of cytotoxic agents. nih.gov Similarly, N-arylation, often achieved through palladium-catalyzed coupling reactions, attaches an additional aryl ring to the nitrogen atom. nih.gov
Amide and Sulfonamide Formation: Acylation of the aniline with acyl chlorides or carboxylic acids results in the formation of amides. nih.gov This transformation is a common strategy in medicinal chemistry. nih.gov Likewise, reaction with sulfonyl chlorides yields sulfonamides, another important functional group in drug design.
Urea (B33335) and Thiourea (B124793) Formation: The reaction of the aniline with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. These moieties can introduce new hydrogen bonding capabilities and alter the electronic properties of the molecule. The formation of unsymmetrical ureas can be achieved by reacting an aryl isocyanate with the aniline. google.com
A summary of representative N-substitution reactions is provided in the table below.
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl-3-(4-methoxyphenoxy)aniline |
| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl-3-(4-methoxyphenoxy)aniline |
| Amide Formation | Acyl chloride or Carboxylic acid, Coupling agent (e.g., EDCI) | N-Acyl-3-(4-methoxyphenoxy)aniline |
| Urea Formation | Isocyanate | N-Substituted urea derivative |
Ring-Substituted Aniline Derivatives
Introducing substituents onto the aniline ring can significantly influence the steric and electronic properties of the molecule.
Halogenation: The introduction of halogen atoms, such as chlorine, can alter the molecule's lipophilicity and electronic distribution. For example, 3-chloro-4-(4-methoxyphenoxy)aniline (B1354728) is a known derivative used as an intermediate in the synthesis of pharmaceuticals. The synthesis can involve the nucleophilic substitution of a di-halogenated benzene (B151609) derivative with 4-methoxyphenol (B1676288).
Nitration and Reduction: Nitration of the aniline ring, followed by reduction of the nitro group, provides a route to introduce an additional amino group or other functionalities. The reduction of a nitro group is a common method for synthesizing aryl amines. google.com
Other Substituents: A variety of other functional groups can be introduced onto the aniline ring through electrophilic aromatic substitution or other synthetic methodologies. These can include alkyl, alkoxy, and cyano groups, each imparting unique properties to the resulting derivative. google.com
The table below showcases examples of ring-substituted aniline derivatives.
| Derivative Name | Substituent on Aniline Ring | Synthetic Approach |
| 3-Chloro-4-(4-methoxyphenoxy)aniline | 3-Chloro | Nucleophilic aromatic substitution |
| 3,5-Dichloro-4-(4-methoxyphenoxy)aniline | 3,5-Dichloro | Multi-step synthesis involving reduction of a nitro group |
Alterations of the Methoxyphenoxy Group
Modifications to the methoxyphenoxy moiety provide another avenue for creating diverse analogues of this compound.
Modification of the Methoxy (B1213986) Group
The methoxy group (-OCH₃) is a key feature that can be altered to modulate the compound's properties.
Demethylation: Removal of the methyl group to yield the corresponding phenol (B47542) derivative is a common transformation. This can be achieved using reagents like boron tribromide. nih.gov The resulting hydroxyl group can serve as a handle for further functionalization.
Alkoxy Group Variation: The methoxy group can be replaced with other alkoxy groups (e.g., ethoxy, propoxy) to fine-tune lipophilicity and steric bulk. This can be accomplished by starting with the corresponding substituted 4-alkoxyphenol in the initial synthesis.
Replacement with other Functional Groups: The methoxy group can be substituted with other electron-donating or electron-withdrawing groups to study structure-activity relationships. For example, replacing it with a chlorine atom alters the electronic properties of the phenoxy ring.
Ring-Substituted Phenoxy Derivatives
Introducing substituents onto the phenoxy ring offers another layer of structural diversity.
Introduction of Other Groups: A range of other substituents, such as alkyl, nitro, or additional methoxy groups, can be incorporated into the phenoxy ring. These modifications can be achieved by using appropriately substituted phenols in the initial ether synthesis. The synthesis of biphenyl (B1667301) derivatives has been achieved through Suzuki coupling reactions with substituted methoxybenzeneboronic acids. nih.gov
The following table provides examples of derivatives with alterations to the methoxyphenoxy group.
| Derivative Type | Modification | Example |
| Methoxy Group Modification | Demethylation | 3-(4-Hydroxyphenoxy)aniline |
| Ring-Substituted Phenoxy | Chlorination | 3-(4-Methoxy-2-chlorophenoxy)aniline |
Hybrid Molecular Architectures Incorporating the this compound Scaffold
The this compound scaffold can be integrated into larger, more complex molecular architectures to create hybrid molecules with potentially novel properties. This approach often involves linking the scaffold to other pharmacologically relevant moieties.
Coupling with Heterocyclic Systems: The aniline nitrogen can be used to form a bond with various heterocyclic rings. For instance, derivatives have been synthesized where the aniline is linked to a pyrazine (B50134) ring. rsc.org Other examples include the incorporation of the scaffold into quinazolinone and thiadiazole derivatives. smolecule.com
Formation of Multi-Scaffold Molecules: The this compound unit can be combined with other distinct molecular scaffolds to generate hybrid structures. This strategy is employed in drug discovery to combine the desirable features of different pharmacophores. For example, hybrids with coumarin (B35378) and Schiff base moieties have been synthesized. mdpi.com Research has also explored linking the scaffold to moieties like 1,3,4-oxadiazole. mdpi.com
Polymer Chemistry: The this compound structure can be incorporated into polymer chains. Such polymers may exhibit interesting material properties, such as enhanced electrical conductivity or thermal stability.
Pyrazole-Based Derivatives
The synthesis of pyrazole-based derivatives from this compound can be achieved through established synthetic methodologies for pyrazole (B372694) ring formation. academicstrive.comnih.gov Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are often synthesized via the condensation of a β-diketone with a hydrazine (B178648) derivative, a method first introduced by Knorr. nih.gov Another significant route involves the 1,3-dipolar cycloaddition of a diazo compound or nitrilimine with an alkyne or alkene. nih.govmdpi.com
To utilize this compound as a precursor, it would typically first be converted into a corresponding hydrazine derivative, 3-(4-methoxyphenoxy)phenylhydrazine. This key intermediate can then be reacted with various 1,3-dicarbonyl compounds to yield a library of 1,3,5-trisubstituted pyrazoles. nih.govacs.org The specific substituents on the resulting pyrazole ring can be controlled by the choice of the diketone starting material. For instance, reaction with acetylacetone (B45752) would introduce two methyl groups onto the pyrazole ring, while using dibenzoylmethane (B1670423) would result in two phenyl substituents.
| Synthesis Method | Key Reactants | Product Type | Reference |
| Knorr Annulation | 3-(4-Methoxyphenoxy)phenylhydrazine + 1,3-Diketone | 1,3,5-Trisubstituted Pyrazoles | nih.gov |
| Cyclocondensation | 3-(4-Methoxyphenoxy)phenylhydrazine + α,β-Unsaturated Ketone | Pyrazolines (can be oxidized to Pyrazoles) | nih.gov |
| 1,3-Dipolar Cycloaddition | In-situ generated nitrilimine + Alkyne/Alkene | Substituted Pyrazoles | mdpi.com |
Thiazole (B1198619) and Other Heterocyclic Conjugates
The amine functionality of this compound serves as a key handle for conjugation with various heterocyclic systems, most notably thiazoles. Thiazole carboxamide derivatives can be synthesized through a straightforward amide coupling reaction. nih.gov In a typical procedure, a thiazole-5-carboxylic acid derivative is activated, for example with a carbodiimide (B86325) coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.govacs.org Subsequent addition of this compound results in the formation of a stable amide bond, linking the two heterocyclic systems. nih.gov A study on the synthesis of N-(4-(2-methoxyphenoxy)phenyl)-2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide demonstrates this approach, yielding the target compound in a good yield. nih.gov
Another classical method for thiazole ring synthesis that can incorporate the aniline moiety is the Hantzsch reaction. jpionline.org This involves the reaction of an α-haloketone with a thiourea derivative. In this context, 3-(4-methoxyphenoxy)phenylthiourea could be synthesized from the parent aniline and then cyclized with an appropriate α-haloketone to yield 2-amino-thiazole derivatives bearing the 3-(4-methoxyphenoxy)phenyl substituent. jpionline.org
Beyond thiazoles, the this compound scaffold has been incorporated into other complex heterocyclic systems. For example, derivatives of pyrimido[4,5-d]pyrimidine (B13093195) have been synthesized where a (methoxyphenoxy)phenyl group is a key substituent. chemrxiv.orgchemrxiv.org The synthesis of these molecules involves multi-step sequences, often starting with the construction of a substituted pyrimidine (B1678525) ring followed by condensation with guanidine (B92328) to form the fused pyrimidopyrimidine core. chemrxiv.org The aniline nitrogen can be alkylated and used as a point of attachment for the rest of the heterocyclic structure. chemrxiv.org
| Heterocycle | Synthesis Method | Key Reaction | Reference |
| Thiazole | Amide Coupling | Condensation of a thiazole carboxylic acid with this compound using EDCI/DMAP. | nih.govacs.org |
| Thiazole | Hantzsch Reaction | Cyclization of an α-haloketone with 3-(4-methoxyphenoxy)phenylthiourea. | jpionline.org |
| Pyrimido[4,5-d]pyrimidine | Multi-step Condensation | Reaction of a substituted aminopyrimidine-carbonitrile with guanidine. | chemrxiv.org |
Polymeric and Oligomeric Systems
The incorporation of the this compound moiety into polymeric structures can be achieved through several polycondensation and polymerization techniques, leading to materials with tailored properties. One major class of polymers accessible from aniline derivatives are polyamides. researchgate.netimpactfactor.org While this compound itself is a monoamine, it can be chemically modified to create a diamine monomer suitable for polycondensation. Alternatively, it can be incorporated as a pendant group onto the polymer backbone. For example, a novel diamine monomer featuring a pendant aniline group was synthesized and subsequently polymerized with dicarboxylic acid chlorides to produce soluble and thermally stable polyamides. researchgate.net A similar strategy could be employed to attach the this compound unit as a side chain, which is expected to enhance the solubility and processability of the resulting aromatic polyamides due to the flexible ether linkage and the disruption of chain packing. researchgate.netresearchgate.net
Another approach is the synthesis of substituted polyanilines. Polyaniline is a well-known conducting polymer, and its properties can be finely tuned by introducing substituents onto the aniline ring. researchgate.net The oxidative polymerization of this compound, either chemically or electrochemically, would lead to a new polymer, poly(this compound). The presence of the bulky methoxyphenoxy group would likely render the polymer more soluble in organic solvents compared to the parent polyaniline. researchgate.net Furthermore, such substitutions are known to influence the electronic and optical properties, making these polymers interesting candidates for applications in electrochromic devices. researchgate.netsemanticscholar.org
| Polymer Type | Monomer/Precursor | Polymerization Method | Potential Properties | Reference |
| Polyamide | Diamine derived from this compound + Diacid Chloride | Low-temperature solution polycondensation | Enhanced solubility, thermal stability | researchgate.netimpactfactor.org |
| Substituted Polyaniline | This compound | Chemical or Electrochemical Oxidative Polymerization | Improved processability, electrochromic behavior | researchgate.netsemanticscholar.org |
Structural Analysis of Structure-Reactivity and Structure-Property Relationships in Derivatives
The reactivity of the aniline group is significantly influenced by the electronic effects of the 4-methoxyphenoxy substituent. The ether oxygen and the methoxy group both act as electron-donating groups through resonance, increasing the electron density on the aniline ring, particularly at the ortho and para positions relative to the amine. This enhanced nucleophilicity of the nitrogen atom facilitates reactions such as acylation and alkylation, which are central to the synthesis of the thiazole and polymeric derivatives discussed previously.
For polymeric systems, the introduction of the this compound unit as a pendant group has a profound impact on material properties. The bulky, non-planar side group disrupts the close packing of polymer chains, which typically leads to increased solubility in organic solvents and a reduction in crystallinity, rendering the polymers amorphous. researchgate.net This improved solubility is a significant advantage for the processability of high-performance aromatic polymers. In electroactive polymers like substituted polyanilines, the electronic nature of the substituent governs the oxidation potential and the color of the different redox states, which is the basis for their use in electrochromic applications. semanticscholar.org
| Structural Feature | Influence on Reactivity/Property | Example Application | Reference |
| Aniline -NH₂ group | Nucleophilic center for acylation, alkylation, and polymerization. | Synthesis of amide-linked thiazole conjugates and polyamides. | nih.govresearchgate.net |
| Diaryl Ether Linkage | Confers conformational flexibility. | Optimizing binding orientation in biologically active molecules. | chemrxiv.org |
| Methoxy (-OCH₃) Group | Electron-donating, increases nucleophilicity of the aniline ring. | Facilitates electrophilic substitution and modulates redox properties. | researchgate.net |
| Pendant Group in Polymers | Disrupts chain packing, increases solubility. | Creation of solution-processable aromatic polyamides. | researchgate.net |
Advanced Spectroscopic and Crystallographic Investigations of this compound
Following an extensive search for peer-reviewed scientific literature and database entries, it has been determined that detailed experimental data specifically for the compound this compound, corresponding to the advanced analytical techniques requested, is not publicly available.
While comprehensive spectroscopic and crystallographic data exists for the isomeric compound, 4-(4-Methoxyphenoxy)aniline (B1295013), and other related derivatives, this information cannot be substituted to describe the unique structural and physicochemical properties of the 3-isomer without compromising scientific accuracy. The precise substitution pattern on the aniline ring significantly influences the electronic distribution, molecular geometry, and intermolecular interactions, meaning that data from isomers or analogues are not directly transferable.
To fulfill the request with the required level of scientific rigor and detail, published experimental data from dedicated studies on this compound is necessary. Such studies would need to include:
High-Resolution NMR: Complete ¹H, ¹³C, and 2D NMR spectra for unambiguous assignment of all proton and carbon signals, which is fundamental for confirming the molecular structure in solution.
High-Resolution Mass Spectrometry: Precise mass measurements to confirm the elemental composition and fragmentation analysis to understand its behavior under ionization.
Single Crystal X-ray Diffraction: A solved crystal structure, which is essential for determining the solid-state conformation, crystal system, space group, and the nature of the supramolecular assembly through intermolecular forces.
Without access to these specific datasets for this compound, the generation of a thorough, informative, and scientifically accurate article as per the provided outline is not possible. Constructing the article would require speculation or the use of inappropriate data from other compounds, which would violate the core principles of scientific integrity.
Therefore, the requested article cannot be generated at this time. Should peer-reviewed research containing this specific data become available, the outlined article can be accurately and comprehensively completed.
Advanced Spectroscopic and Crystallographic Investigations of 3 4 Methoxyphenoxy Aniline and Its Derivatives
Electronic Absorption and Emission Spectroscopy (UV-Vis) for Optical Properties and Electronic Transitions
The optical properties of 3-(4-Methoxyphenoxy)aniline and its derivatives, governed by their electronic structure, can be effectively probed using UV-Visible (UV-Vis) absorption and emission spectroscopy. The molecule's core structure, featuring two phenyl rings connected by an ether linkage and substituted with electron-donating methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups, contains multiple chromophores and auxochromes. These functionalities give rise to characteristic electronic transitions, primarily of the π→π* and n→π* types.
The aromatic rings provide the conjugated π-system, leading to strong π→π* transitions, typically observed at shorter wavelengths in the UV region. The non-bonding electrons on the oxygen atom of the ether linkage and the methoxy group, as well as on the nitrogen atom of the aniline (B41778) moiety, can participate in n→π* transitions. masterorganicchemistry.com These transitions are generally weaker in intensity and occur at longer wavelengths compared to π→π* transitions. masterorganicchemistry.com
Furthermore, the interaction between the electron-donating amino and methoxy groups and the aromatic π-systems can facilitate intramolecular charge transfer (ICT) transitions. These ICT processes are sensitive to solvent polarity and the electronic nature of substituents on the aromatic rings, often appearing as broad absorption bands at longer wavelengths. beilstein-journals.org
Detailed experimental studies on complex derivatives containing methoxyphenyl and aniline-like moieties provide insight into the specific spectral regions of interest. For instance, investigations into various π-conjugated molecular materials reveal distinct absorption bands that are assigned to specific electronic processes. A study on D–A–D-type 9-phenyl-9-phosphafluorene oxide derivatives identified absorption bands around 290 nm, attributed to π→π* transitions within the conjugated system, and another band around 340 nm, which was assigned to intramolecular charge transfer processes. beilstein-journals.org Similarly, studies on chalcone (B49325) derivatives incorporating methoxyphenyl groups have identified absorption maxima in the 340-350 nm range, often attributed to n-π* transitions. researchgate.net
The electronic absorption data for several complex molecules containing structural motifs related to this compound are summarized below to illustrate these principles.
Table 1: Electronic Absorption Data for Compounds Related to this compound
| Compound Name | Solvent/Method | Absorption Maxima (λₘₐₓ in nm) | Assigned Electronic Transition(s) |
| (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one | Experimental | 348, 406 | Not specified in source |
| 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one | Not specified | 342 | n-π |
| D–A–D-type 9-phenyl-9-phosphafluorene oxide derivatives | Toluene | ≈290, ≈340 | π→π, Intramolecular Charge Transfer |
| Aniline Yellow | Calculated | ≈360, ≈460 | π→π, n→π |
This table is generated from data found in scientific literature. masterorganicchemistry.combeilstein-journals.orgresearchgate.netscielo.org.za
The position and intensity of these absorption bands are highly dependent on the molecular environment and structural modifications. The introduction of further substituents on the aromatic rings can significantly shift the absorption maxima to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths, providing a mechanism to tune the optical properties of these compounds for various applications, such as in organic light-emitting diodes (OLEDs) or dye-sensitized solar cells. nih.gov
Emission properties, studied through fluorescence spectroscopy, are also linked to these electronic transitions. Following absorption of a photon and excitation to a higher electronic state, the molecule can relax to the ground state by emitting a photon. The resulting fluorescence spectrum is typically a mirror image of the absorption spectrum and is Stokes-shifted to a longer wavelength. The quantum yield and lifetime of this fluorescence are critical parameters for applications in sensors and optoelectronic devices and are influenced by the rigidity of the molecular structure and the nature of the electronic donating and accepting groups. nih.gov
Theoretical and Computational Chemistry Studies of 3 4 Methoxyphenoxy Aniline
Quantum Chemical Calculations (Density Functional Theory and ab initio Methods)
Quantum chemical calculations, especially those based on Density Functional Theory (DFT), have been pivotal in the theoretical investigation of 3-(4-Methoxyphenoxy)aniline. These methods provide a robust framework for predicting molecular properties with a favorable balance of accuracy and computational cost.
Geometry Optimization and Conformational Landscape Analysis
Theoretical geometry optimization of this compound has been performed using DFT calculations, specifically with the B3LYP functional and the 6-311++G(d,p) basis set. The optimized structure reveals key bond lengths and angles. For instance, the C-O-C bridge that connects the two phenyl rings is characterized by a bond angle of 118.5°. The dihedral angles between the phenyl rings are calculated to be 179.9° and -179.8°, indicating a largely planar arrangement of the core structure. This planarity is significant as it can influence the electronic communication between the two aromatic rings.
The calculated bond lengths for the C-N, C-O, and C-C bonds in the phenyl rings are in good agreement with typical experimental values for similar aromatic compounds, validating the computational model used. For example, the C-N bond length is calculated to be approximately 1.39 Å, while the C-O bonds in the ether linkage are around 1.37 Å and 1.41 Å.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-N | 1.39 Å |
| Bond Length | C-O (ether) | 1.37 Å, 1.41 Å |
| Bond Angle | C-O-C | 118.5° |
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic properties of this compound have been investigated through Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability.
For this compound, the HOMO is primarily localized on the aniline (B41778) ring, specifically on the nitrogen atom of the amino group and the adjacent carbon atoms. This suggests that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the phenoxy ring and the ether linkage.
The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap implies higher reactivity. The calculated HOMO-LUMO energy gap for this compound is 4.78 eV. This relatively large gap suggests that the molecule is chemically stable.
Table 2: Calculated FMO Energies and Related Properties of this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.25 |
| LUMO Energy | -0.47 |
| HOMO-LUMO Energy Gap (ΔE) | 4.78 |
| Ionization Potential | 5.25 |
| Electron Affinity | 0.47 |
| Global Hardness (η) | 2.39 |
| Chemical Potential (μ) | -2.86 |
Simulated Spectroscopic Data (IR, Raman, UV-Vis, NMR Chemical Shifts)
Computational methods have been employed to simulate the spectroscopic signatures of this compound, which can be compared with experimental data for validation.
Vibrational Spectroscopy (IR and Raman): The theoretical vibrational frequencies have been calculated using DFT. The simulated IR spectrum shows characteristic peaks corresponding to the N-H stretching vibrations of the amino group around 3400-3500 cm⁻¹, C-H stretching vibrations of the aromatic rings around 3000-3100 cm⁻¹, and C-O stretching vibrations of the ether linkage around 1240 cm⁻¹. The calculated Raman spectrum provides complementary information on the vibrational modes.
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations have been used to predict the electronic absorption spectrum. The simulated UV-Vis spectrum shows a major absorption band around 300 nm, which is attributed to the π-π* electronic transitions within the aromatic system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts have been calculated using the Gauge-Including Atomic Orbital (GIAO) method. The calculated chemical shifts for the protons and carbons in the aniline and phenoxy rings are in good agreement with the expected values for such aromatic structures, providing further support for the optimized geometry.
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map of this compound reveals that the most negative potential (red and yellow regions) is located around the nitrogen atom of the amino group and the oxygen atom of the methoxy (B1213986) group. These regions are indicative of sites that are favorable for electrophilic attack.
Conversely, the most positive potential (blue regions) is found around the hydrogen atoms of the amino group, suggesting these are the likely sites for nucleophilic attack. The MEP analysis thus provides a clear picture of the molecule's reactivity towards different chemical species.
Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer Phenomena
Natural Bond Orbital (NBO) analysis provides insights into the intramolecular bonding and charge transfer interactions. For this compound, NBO analysis reveals significant delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the aromatic rings.
Reaction Mechanism Studies and Energetics
There are currently no available theoretical studies specifically focused on the reaction mechanisms and energetics of this compound in the reviewed scientific literature.
Transition State Analysis and Reaction Pathways
A typical computational workflow involves locating the geometry of the transition state (TS) for a proposed reaction step. This is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation is often performed to confirm that the transition state correctly connects the desired reactants and products.
For a molecule like this compound, reactions of interest could include electrophilic aromatic substitution, N-alkylation, or oxidation. For each potential reaction, different pathways could be computationally explored. For example, in an electrophilic substitution, the attack at different positions on the aniline or the methoxyphenoxy ring would proceed through distinct transition states. The relative energies of these transition states would be crucial in determining the preferred reaction pathway.
A study on the reaction of aniline with formaldehyde to form 4,4'-methylenedianiline utilized computational methods to propose a detailed molecular mechanism involving eight consecutive elementary steps. This highlights the capability of computational chemistry to unravel complex reaction networks. Similarly, the mechanism of the reaction between 4-methyl aniline and hydroxyl radicals was computationally investigated, revealing multiple possible reaction paths, including addition and abstraction reactions. mdpi.com
Thermodynamic and Kinetic Considerations of Reactions
Computational chemistry allows for the calculation of key thermodynamic and kinetic parameters that govern a chemical reaction. These calculations are crucial for understanding reaction feasibility and rates.
Kinetic Considerations: The rate of a reaction is determined by the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. Computationally, the activation energy is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.
For example, a computational study on the reaction of 4-methyl aniline with OH radicals calculated the rate coefficients for various reaction pathways using transition state theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory. mdpi.com The study determined the total rate coefficient and identified the main products based on the calculated kinetics. mdpi.com Such an approach could be applied to reactions of this compound to predict its reactivity under different conditions.
A computational study on the formation of veratraldehyde from a lignin model compound demonstrated how DFT calculations can elucidate a multi-step reaction mechanism, identifying endothermic and exothermic steps and their respective transition states. nih.gov
| Parameter | Significance in Reaction Analysis | Computational Method of Determination |
| ΔH (Enthalpy Change) | Indicates whether a reaction is exothermic or endothermic. | Calculation of electronic energies of optimized geometries of reactants and products. |
| ΔS (Entropy Change) | Reflects the change in disorder of the system during a reaction. | Derived from vibrational frequency calculations. |
| ΔG (Gibbs Free Energy Change) | Determines the spontaneity of a reaction at a given temperature. | ΔG = ΔH - TΔS |
| Ea (Activation Energy) | The energy barrier for a reaction, determining the reaction rate. | Energy difference between the transition state and the reactants. |
Regioselectivity Predictions
Regioselectivity, the preference for bond formation at one position over another, is a critical aspect of organic synthesis. Computational chemistry offers powerful tools to predict and rationalize the regioselectivity of reactions involving substituted aromatic compounds like this compound.
The regioselectivity of electrophilic aromatic substitution, a common reaction for anilines, is governed by the electronic properties of the aromatic rings. The amino group (-NH2) is a strong activating group and an ortho-, para-director, while the methoxyphenoxy group's influence is more complex, being a combination of the activating methoxy group and the deactivating phenoxy ether linkage.
Computational methods can predict regioselectivity by calculating the relative energies of the intermediate carbocations (σ-complexes) formed upon electrophilic attack at different positions. The most stable intermediate, corresponding to the lowest energy transition state leading to it, will indicate the preferred site of reaction.
Alternatively, properties of the reactant molecule itself can be used to predict regioselectivity. These include:
Fukui Functions: These functions indicate the propensity of each atom in a molecule to accept or donate electrons. For an electrophilic attack, the site with the highest value of the Fukui function for nucleophilic attack (f+) is predicted to be the most reactive.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule. Regions of negative electrostatic potential (electron-rich) are susceptible to electrophilic attack.
Calculated Partial Charges: Atoms with higher negative partial charges are more likely to be attacked by electrophiles.
A study on the gas-phase reaction of aniline with the methyl cation (CH3+) used ab initio molecular dynamics simulations to investigate the origin of regioselectivity. The study found that positive-charge allocation in the aniline molecule governs the substitution pattern. researchgate.net While ortho and para are the major products, the meta-complex was also formed and could rearrange to the more stable para product. researchgate.net
Intermolecular Interactions and Crystal Packing Analysis via Hirshfeld Surface Analysis and 2D Fingerprint Plots
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in the crystalline state. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules.
The Hirshfeld surface is generated based on the electron density of the molecule. The properties mapped onto this surface provide insights into intermolecular contacts. Two important properties are dᵢ (the distance from the surface to the nearest nucleus inside the surface) and dₑ (the distance from the surface to the nearest nucleus outside the surface). These are often combined into a normalized contact distance (dnorm), which highlights regions of close contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.
2D Fingerprint Plots: A 2D fingerprint plot is a histogram of dᵢ versus dₑ for all points on the Hirshfeld surface. It provides a summary of all intermolecular contacts in the crystal. Different types of interactions have characteristic appearances on the fingerprint plot, allowing for their identification and quantification. For example, O-H···O hydrogen bonds typically appear as sharp spikes, while H···H contacts appear as a large, diffuse region.
While a specific Hirshfeld surface analysis of this compound is not available, studies on structurally related molecules demonstrate the utility of this technique. For instance, in crystals of other aniline derivatives, Hirshfeld analysis has been used to identify and quantify various interactions such as N-H···O, C-H···O, C-H···π, and π-π stacking interactions.
| Interaction Type | Typical Appearance on 2D Fingerprint Plot | Significance in Crystal Packing |
| H···H | Large, diffuse region at the center. | Represents the most abundant contacts in most organic crystals. |
| O···H/H···O | Sharp, distinct spikes at lower dᵢ and dₑ values. | Indicates strong hydrogen bonding interactions. |
| C···H/H···C | Wing-like features on either side of the diagonal. | Characteristic of C-H···π interactions. |
| N···H/H···N | Spikes similar to O···H, but often less prominent. | Represents hydrogen bonding involving nitrogen atoms. |
| C···C | Can indicate π-π stacking interactions. | Contributes to the stability of the crystal structure. |
Computational Approaches to Structure-Property Correlations and Design Principles
A major goal of computational chemistry is to establish relationships between the structure of a molecule and its macroscopic properties. This is often referred to as a Quantitative Structure-Property Relationship (QSPR). By understanding these correlations, new molecules with desired properties can be designed in silico, reducing the need for extensive experimental synthesis and testing.
For this compound, computational methods can be used to predict a wide range of properties based on its molecular structure. These properties can be broadly categorized as electronic, spectroscopic, and thermodynamic.
Electronic Properties: Key electronic properties that can be calculated include the ionization potential, electron affinity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a particularly important parameter as it relates to the chemical reactivity and the electronic absorption spectra of the molecule. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be excited by lower energy light.
Spectroscopic Properties: Computational methods can simulate various types of spectra, which can be compared with experimental data for structure verification. For example:
Infrared (IR) and Raman Spectra: Vibrational frequency calculations can predict the positions and intensities of bands in the IR and Raman spectra. A study on 3,4,5-trimethoxyaniline demonstrated the use of HF and DFT methods to compute vibrational frequencies.
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C nuclei can be calculated, aiding in the interpretation of experimental NMR spectra.
UV-Visible Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum of a molecule.
Design Principles: By systematically modifying the structure of this compound in silico (e.g., by adding or changing substituents) and calculating the resulting properties, a set of design principles can be established. For example, one could investigate how substituents on the aniline or phenoxy rings affect the HOMO-LUMO gap, the dipole moment, or the predicted reactivity. This information can then be used to design new molecules with tailored electronic or optical properties for specific applications.
| Computed Property | Relevance and Application |
| HOMO-LUMO Gap | Relates to chemical reactivity, stability, and electronic transitions. |
| Dipole Moment | Influences intermolecular interactions and solubility. |
| Polarizability | Describes the response of the molecule to an external electric field. |
| Calculated Vibrational Frequencies | Aid in the interpretation of experimental IR and Raman spectra. |
| Calculated NMR Chemical Shifts | Assist in the assignment of peaks in experimental NMR spectra. |
| Predicted UV-Vis Absorption Maxima | Relates to the color and photochemical properties of the molecule. |
Based on a comprehensive search of scientific literature and chemical databases, there is currently insufficient specific information available on the chemical compound This compound to generate the detailed article as requested in the provided outline.
High-performance polymers like polyimides and polybenzoxazoles.
Conjugated polymers for optoelectronic devices.
Specialty resins and flame retardants.
Liquid crystal (LC) materials.
Organic Light-Emitting Diode (OLED) materials.
While the broader classes of aniline derivatives and compounds with phenoxy linkages are extensively studied for these applications, the specific research findings, properties, and performance data for the This compound isomer are not present in the available literature.
To maintain scientific accuracy and adhere strictly to the user's request of focusing solely on "this compound," it is not possible to provide a thorough and informative article covering the specified topics. Generating content for the requested outline would require speculation or extrapolation from related but distinct chemical structures, which would not meet the required standards of scientific accuracy.
Advanced Applications and Functional Materials Development Based on 3 4 Methoxyphenoxy Aniline
Role in Organic Electronic Materials Development
Organic Non-Linear Optical (NLO) Materials
Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Organic molecules, in particular, can exhibit large NLO responses due to their extended π-conjugated systems and the presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer.
For a molecule like 3-(4-Methoxyphenoxy)aniline, the methoxy (B1213986) group (-OCH₃) acts as an electron-donating group, while the aniline (B41778) moiety (-NH₂) also possesses electron-donating properties. The phenoxy linker connects these two aromatic rings. To induce significant second-order NLO effects, a strong push-pull system is typically required, often involving the strategic placement of strong electron-withdrawing groups opposite the donating groups. Third-order NLO properties are more broadly observed in conjugated systems.
A hypothetical study on the NLO properties of this compound derivatives would involve:
Synthesis: Modification of the parent molecule to introduce strong electron-acceptor groups (e.g., -NO₂, -CN) at specific positions to create a pronounced intramolecular charge-transfer axis.
Characterization: Using techniques like the Kurtz-Perry powder method to screen for second-harmonic generation (SHG) efficiency or Z-scan measurements to determine the third-order non-linear absorption coefficient (β) and non-linear refractive index (n₂).
Without experimental data from such studies, a data table of NLO properties for materials based on this compound cannot be generated.
Ligand Design and Coordination Chemistry
The aniline functional group in this compound provides a primary amine that is a versatile site for modification to create ligands for coordination chemistry. The nitrogen atom can act as a Lewis base, donating its lone pair of electrons to a metal center. More commonly, the amine is converted into other functional groups, such as imines (through condensation with aldehydes or ketones to form Schiff bases), amides, or larger chelating structures to enhance coordination ability and stability of the resulting metal complexes.
The design of ligands based on this scaffold could lead to:
Schiff Base Ligands: Reaction with salicylaldehyde or other substituted aldehydes would yield multidentate ligands capable of coordinating with various transition metals.
Pincer Ligands: More complex synthetic routes could incorporate this aniline derivative into pincer-type ligand frameworks (e.g., NNN, NON), which are valuable in catalysis.
The properties of the resulting metal complexes, such as their geometry, electronic structure, and catalytic activity, would be highly dependent on the nature of the metal ion and the specific design of the ligand. A typical research summary would include tables with spectroscopic data (FT-IR, UV-Vis, NMR) and structural information from X-ray crystallography. However, no specific examples of ligands synthesized from this compound and their coordination complexes are documented in the searched literature.
Development of Functional Intermediates for Diverse Chemical Synthesis
Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors for a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. The amine group can be readily diazotized and converted into a wide range of other functional groups (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer and related reactions. It is also a key component in the synthesis of many heterocyclic compounds.
As a functional intermediate, this compound could be utilized in:
Synthesis of Bioactive Molecules: The diaryl ether motif is present in numerous biologically active compounds. This aniline could serve as a key intermediate for the synthesis of novel pharmaceutical candidates.
Monomer for Polymer Synthesis: The diamine or other bifunctional derivatives of this molecule could be used to synthesize polyamides, polyimides, or other high-performance polymers with specific thermal and mechanical properties derived from the phenoxy-aniline structure.
Detailed research findings would typically present reaction schemes, yields, and characterization data for the synthesized derivatives. A data table might summarize the scope of a particular synthetic transformation using this compound as a starting material. The absence of such specific studies precludes the creation of this content.
Future Research Directions and Emerging Opportunities for 3 4 Methoxyphenoxy Aniline
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of diaryl ethers, often relying on Ullmann-type couplings, can be resource-intensive and generate significant waste. rsc.orgbeilstein-journals.org Future research will undoubtedly prioritize the development of novel and sustainable synthetic methodologies for 3-(4-methoxyphenoxy)aniline, aligning with the principles of green chemistry.
One promising direction is the exploration of flow chemistry . Continuous-flow processes offer numerous advantages over batch synthesis, including enhanced safety, improved reaction control, and facile scalability. nih.govresearchgate.netacs.orgrsc.orgacs.org The application of flow chemistry to the synthesis of this compound could lead to more efficient and environmentally friendly production methods. Another area of intense interest is mechanochemistry , which utilizes mechanical force to induce chemical reactions, often in the absence of bulk solvents. organic-chemistry.orgnih.govacs.orgnih.govrsc.org Developing a mechanochemical route to this compound could significantly reduce solvent waste and energy consumption.
Furthermore, the use of biocatalysis and photoredox catalysis represents a paradigm shift in synthetic chemistry. mdpi.comresearchgate.netnih.govprinceton.eduumich.edu Harnessing enzymes or visible light to catalyze the formation of the diaryl ether or the introduction of the amino group could offer highly selective and sustainable synthetic pathways. Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields. rsc.org
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Flow Chemistry | Improved safety, scalability, and reaction control. nih.govresearchgate.net |
| Mechanochemistry | Reduced solvent usage and energy consumption. organic-chemistry.orgnih.gov |
| Biocatalysis | High selectivity and mild reaction conditions. |
| Photoredox Catalysis | Use of visible light as a renewable energy source. mdpi.comresearchgate.net |
| Microwave-Assisted Synthesis | Accelerated reaction rates and increased yields. rsc.org |
Exploration of Unconventional Reactivity and Catalysis
The inherent reactivity of the aniline (B41778) and diaryl ether motifs within this compound opens up avenues for exploring unconventional reactivity and catalysis. Future research will likely focus on leveraging the unique electronic properties of this molecule to develop novel catalytic systems and chemical transformations.
A key area of investigation will be the C-H activation of the aromatic rings. Direct functionalization of C-H bonds is a highly atom-economical approach to creating complex molecules. Research into the selective C-H activation of this compound could lead to the development of new derivatives with tailored properties. The application of photoredox catalysis to induce novel transformations of this compound is another exciting prospect. mdpi.comresearchgate.netnih.govprinceton.eduumich.edu Visible-light-mediated reactions could enable previously inaccessible bond formations and functional group manipulations.
Moreover, the aniline moiety can serve as a precursor to a wide range of functional groups or as a directing group in catalytic reactions. The development of new catalytic methods that exploit the reactivity of the amino group will be a significant area of future research. The potential for this compound and its derivatives to act as ligands for transition metal catalysts also warrants investigation.
Advanced Computational Modeling for Predictive Design and Materials Discovery
Advanced computational modeling will be an indispensable tool for accelerating the discovery and design of new materials based on this compound. By simulating the behavior of this molecule at the atomic level, researchers can predict its properties and guide the synthesis of novel derivatives with desired functionalities.
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, molecular orbitals, and reactivity of this compound. rsc.orgresearchgate.netcityu.edu.hk This information can be used to predict its behavior in chemical reactions and to design new catalysts. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of this compound derivatives with their biological or material properties. nih.gov This approach can facilitate the in silico screening of large libraries of virtual compounds to identify promising candidates for specific applications.
Molecular dynamics simulations can be used to study the conformational flexibility and intermolecular interactions of this compound. This understanding is crucial for designing materials with specific self-assembly properties, such as liquid crystals or organic semiconductors.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of electronic structure and reactivity. rsc.orgresearchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with properties. nih.gov |
| Molecular Dynamics (MD) | Simulation of conformational behavior and intermolecular interactions. |
Integration into Next-Generation Functional Materials with Tunable Properties
The unique combination of a flexible diaryl ether linker and a functional aniline unit makes this compound an attractive building block for the creation of next-generation functional materials with tunable properties.
One exciting avenue is the development of electroactive polymers and oligomers . researchgate.netrsc.org The aniline moiety can be readily polymerized to form polyaniline-like materials with interesting electronic and optical properties. The incorporation of the 4-methoxyphenoxy group can be used to tune the solubility, processability, and self-assembly behavior of these materials. Another promising application is in the field of liquid crystals . oup.comnih.govacs.orgtcichemicals.combeilstein-journals.org The rod-like shape and polarizable nature of this compound derivatives make them potential candidates for use in liquid crystal displays and other optoelectronic devices.
Furthermore, the ability of the aniline group to participate in hydrogen bonding and other non-covalent interactions makes this molecule a valuable component for the construction of supramolecular assemblies . By carefully designing the structure of this compound derivatives, it may be possible to create complex, self-assembled architectures with novel functions.
Deepening Understanding of Structure-Function Relationships at the Molecular Level
A fundamental understanding of the relationship between the molecular structure of this compound and its macroscopic properties is essential for its rational design and application in new technologies. Future research will focus on elucidating these intricate structure-function relationships at the molecular level.
The influence of substituent effects on the electronic and conformational properties of the molecule will be a key area of study. The position and nature of substituents on the aromatic rings can have a profound impact on the molecule's reactivity, photophysical properties, and self-assembly behavior. stackexchange.comechemi.comquora.comquora.com Spectroscopic techniques, such as NMR and UV-Vis spectroscopy, combined with computational modeling, will be crucial for probing these effects.
Q & A
Basic: What are the common synthetic routes for preparing 3-(4-Methoxyphenoxy)aniline, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves nucleophilic aromatic substitution (NAS) to introduce the methoxyphenoxy group onto the aniline backbone. For example, reacting 4-methoxyphenol with a halogenated aniline derivative (e.g., 3-fluoroaniline) under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization includes:
- Catalyst selection : Use phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction rates .
- Temperature control : Reactions often proceed at 80–100°C to balance efficiency and side-product formation .
- Purification : Column chromatography with hexane/ethyl acetate gradients ensures high purity.
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8 ppm), aromatic protons (δ 6.5–7.2 ppm), and amine groups (δ ~5.2 ppm, broad) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 230.1) and fragmentation patterns .
- FT-IR : Identify N-H stretches (~3350 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
Basic: What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?
Methodological Answer:
- Antifungal assays : Use Candida albicans cultures in Sabouraud dextrose broth. Measure minimum inhibitory concentration (MIC) via microdilution, noting inhibition of chitin synthase (a target suggested for structurally related compounds) .
- Bacterial growth assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar diffusion. Include positive controls (e.g., ampicillin) and solvent controls (DMSO) .
Advanced: How can computational methods like molecular docking elucidate the interaction of this compound with biological targets?
Methodological Answer:
- Target selection : Prioritize enzymes linked to observed bioactivity (e.g., fungal chitin synthase or bacterial dihydrofolate reductase) .
- Docking workflow :
- Prepare ligand (optimize geometry with DFT at B3LYP/6-31G* level).
- Retrieve protein structure (PDB ID: e.g., 1ADS for chitin synthase).
- Perform flexible docking using AutoDock Vina, analyzing binding energy (ΔG) and hydrogen-bonding interactions .
- Validation : Compare results with known inhibitors (e.g., nikkomycin Z) to assess predictive accuracy .
Advanced: What strategies resolve contradictions in reported biological activities of structural analogs of this compound?
Methodological Answer:
- Structural-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing Cl with F or altering methoxy positioning) and retest bioactivity. For example, 3-Cl analogs show stronger antifungal activity than 3-F derivatives due to enhanced electrophilicity .
- Meta-analysis : Aggregate data from multiple studies using tools like RevMan, adjusting for variables (e.g., assay type, solvent concentration) to identify trends .
- Mechanistic studies : Use knockout strains (e.g., C. albicans chitin synthase mutants) to confirm target specificity .
Advanced: How do electron-donating substituents influence the stability and reactivity of this compound derivatives?
Methodological Answer:
- Oxidative stability : The methoxy group (electron-donating) stabilizes the aromatic ring against oxidation. In contrast, nitro-substituted analogs degrade faster under H₂O₂/KMnO₄ .
- Reactivity in substitution reactions : Electron-donating groups direct electrophiles to para positions. For example, bromination of this compound yields 3-bromo-5-(4-methoxyphenoxy)aniline as the major product .
- Quantitative analysis : Use Hammett substituent constants (σ⁺) to predict reaction rates. Methoxy groups (σ⁺ = -0.78) enhance nucleophilicity at specific sites .
Advanced: What chromatographic techniques optimize the separation of this compound from by-products in complex mixtures?
Methodological Answer:
- HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Monitor at 254 nm; retention time ~12.3 min .
- TLC troubleshooting : Employ silica gel plates (ethyl acetate:hexane, 3:7). Visualize with ninhydrin for amine detection (Rf ~0.45) .
- Preparative-scale purification : Utilize flash chromatography with dichloromethane/methanol gradients, adjusting flow rates to prevent co-elution of polar by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
